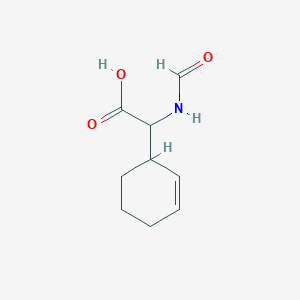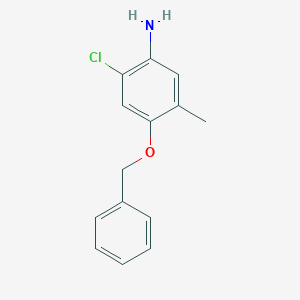![molecular formula C13H14N2 B13308052 3-[3-(Aminomethyl)phenyl]aniline](/img/structure/B13308052.png)
3-[3-(Aminomethyl)phenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Amino-[1,1’-biphenyl]-3-methanamine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amino group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-amino-[1,1’-biphenyl]-3-methanamine typically involves the Suzuki coupling reaction. This reaction is performed between 3-bromoaniline and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under mild aerobic conditions, resulting in the formation of the desired biphenyl derivative .
Industrial Production Methods
For large-scale industrial production, the preparation method involves a Suzuki coupling reaction followed by hydrogenation and debenzylation steps. The process starts with the coupling of 2-benzyloxy-1-bromo-3-nitrobenzene and 3-carboxyphenylboronic acid. The resulting product undergoes hydrogenation and debenzylation under the catalysis of palladium on carbon (Pd/C) to yield 3’-amino-[1,1’-biphenyl]-3-methanamine .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Amino-[1,1’-biphenyl]-3-methanamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Nitro derivatives of the biphenyl compound.
Reduction: Corresponding amines with reduced functional groups.
Substitution: Halogenated or nitrated biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
3’-Amino-[1,1’-biphenyl]-3-methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3’-amino-[1,1’-biphenyl]-3-methanamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-[1,1’-biphenyl]
- 4-Amino-[1,1’-biphenyl]
- 3-Amino-[1,1’-biphenyl]-4-ol
Uniqueness
3’-Amino-[1,1’-biphenyl]-3-methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other amino-biphenyl derivatives, it exhibits different reactivity and interaction profiles, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C13H14N2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
3-[3-(aminomethyl)phenyl]aniline |
InChI |
InChI=1S/C13H14N2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8H,9,14-15H2 |
InChI-Schlüssel |
CNYXLLAZQXULEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(But-2-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid](/img/structure/B13307997.png)



![1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13308024.png)
![2,2,2-trifluoro-N-[4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B13308028.png)
![{[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B13308030.png)

![8-(Trifluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B13308063.png)

